REACTION_SMILES
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[CH2:10]1[CH2:11][O:12][CH2:13][CH2:14][NH:15]1.[CH2:1]([CH2:2][C:3]#[CH:4])[O:5][S:6]([CH3:7])(=[O:8])=[O:9].[CH3:16][CH2:17][O:18][CH2:19][CH3:20]>>[CH2:1]([CH2:2][C:3]#[CH:4])[N:15]1[CH2:10][CH2:11][O:12][CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCOS(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Type
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product
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Smiles
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C#CCCN1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |